IRAK4 Kinase Inhibition: 6-Bromo-7-fluoro Substitution Confers Nanomolar Potency Versus Inactive or Weak Mono-Halogenated Analogs
A 6-bromo-7-fluoro-quinazolin-4-amine derivative (compound 2-11 from US Patent 9,932,350) demonstrated potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 15 nM in a fluorescence-based kinase assay [1]. In contrast, structurally related quinazoline analogs lacking the 6-bromo or 7-fluoro substituent, or bearing alternative halogenation patterns at different ring positions, showed IC₅₀ values exceeding 1000 nM in the same assay platform, indicating a >65-fold potency differential attributable to the specific 6-bromo-7-fluoro substitution [1].
| Evidence Dimension | IRAK4 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 15 nM (for 6-bromo-7-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine) |
| Comparator Or Baseline | Quinazoline analogs lacking 6-bromo or 7-fluoro substitution, or bearing alternative halogenation patterns: IC₅₀ > 1000 nM |
| Quantified Difference | >65-fold improvement in potency |
| Conditions | Fluorescence-based kinase activity assay measuring phosphorylation of a fluorescent polypeptide substrate |
Why This Matters
This >65-fold potency differential directly impacts the viable starting concentration for in vivo studies and reduces the compound quantity required for lead optimization campaigns, translating to lower procurement volumes and reduced cost-per-experiment.
- [1] US Patent 9,932,350. (2018). IRAK4 inhibitors and uses thereof. BindingDB Entry BDBM384559. View Source
